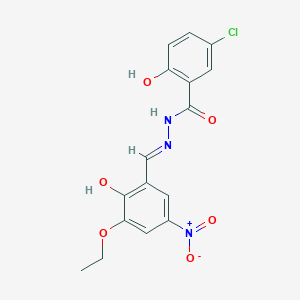
1-(3-methoxybenzoyl)-N-phenylprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzoyl)-N-phenylprolinamide, also known as MPAA, is a proline-based chiral auxiliary that has been widely used in asymmetric synthesis. It was first introduced by Ma and coworkers in 2003 as a versatile reagent for the synthesis of chiral α-amino acids and their derivatives. Since then, MPAA has been extensively studied and applied in various fields of organic chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(3-methoxybenzoyl)-N-phenylprolinamide involves the formation of a chiral iminium ion intermediate, which undergoes stereoselective addition of a nucleophile such as an alkyl or aryl Grignard reagent. The resulting chiral product can be easily separated and purified by chromatography.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-N-phenylprolinamide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-methoxybenzoyl)-N-phenylprolinamide as a chiral auxiliary in asymmetric synthesis include its high stereoselectivity, ease of use, and compatibility with a wide range of functional groups. However, its limitations include the need for a large excess of reagents, long reaction times, and low yields in some cases.
Orientations Futures
There are several future directions for research on 1-(3-methoxybenzoyl)-N-phenylprolinamide. One area of interest is the development of new synthetic methods using 1-(3-methoxybenzoyl)-N-phenylprolinamide as a chiral auxiliary. Another area of interest is the study of its biological activities and potential therapeutic applications. Additionally, the development of new derivatives of 1-(3-methoxybenzoyl)-N-phenylprolinamide with improved properties and higher selectivity is an active area of research.
Méthodes De Synthèse
The synthesis of 1-(3-methoxybenzoyl)-N-phenylprolinamide involves the reaction of 3-methoxybenzoyl chloride with N-phenylprolinol in the presence of a base such as triethylamine. The resulting 1-(3-methoxybenzoyl)-N-phenylprolinamide is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Applications De Recherche Scientifique
1-(3-methoxybenzoyl)-N-phenylprolinamide has been widely used as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of chiral α-amino acids and their derivatives. It has also been used in the synthesis of other chiral compounds such as β-amino acids, γ-lactams, and pyrrolidines.
Propriétés
IUPAC Name |
1-(3-methoxybenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-16-10-5-7-14(13-16)19(23)21-12-6-11-17(21)18(22)20-15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMVRDXBXQTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)

![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6074527.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)


![2-[1-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6074563.png)

![3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074570.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea](/img/structure/B6074571.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)
